Z-Ala-OSu
Overview
Description
Z-Ala-OSu is an alanine derivative . It is used for research purposes and is not sold to patients .
Synthesis Analysis
The synthesis of Z-β-ALA-OSU involves several chemical reactions and purification steps . The final step in the synthesis of Z-β-ALA-OSU is the coupling of Z-b-Alanine with succinimide ester . This is achieved by adding Z-b-Alanine to a solution of succinimide ester in dimethylformamide . The resulting Z-β-ALA-OSU is then purified by column chromatography to obtain a pure product .Molecular Structure Analysis
The Z-Ala-OSu molecule contains a total of 40 bond(s). There are 24 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .Chemical Reactions Analysis
The initial interaction of BOC-Ala-OSu and CF 3 COOH-Val-Gly-OH was used to synthesize the tripeptide with sequence BOC-Ala-Val-Gly-OH . The tripeptide resulting from treatment with Z 2 LysOSu (preliminary freeing from BOC protection) was a chromatographically impure amorphous product which was not purified by the standard reprecipitation method .Physical And Chemical Properties Analysis
Z-Ala-OSu is a solid, white to off-white substance . It has a molecular weight of 320.30 and a molecular formula of C15H16N2O6 . It has an optical activity of [α]20/D −39±1°, c = 1% in dioxane . Its melting point is 119-123 °C .Scientific Research Applications
Synthesis and Peptide Chemistry
Z-Ala-OSu, as a compound, plays a significant role in the field of synthetic chemistry, particularly in the synthesis of peptides. A study demonstrated its use in the clean synthesis of the bitter-taste dipeptide Ala-Phe, which has potential as a caffeine substitute in the food industry. The synthesis involved Z-Ala-OSu as a starting material in a process catalyzed by thermolysin and α-bovine chymotrypsin, followed by hydrogenation. This approach highlighted the importance of Z-Ala-OSu in enabling the synthesis of high-solubility, low-toxicity compounds for food and pharmaceutical applications (Ungaro et al., 2015).
Biomedical Engineering and Nanotechnology
In biomedical engineering and nanotechnology, Z-Ala-OSu's derivatives, such as ZnO, have shown potential. For instance, ZnO tetrapods, derived from zinc oxide which may be synthesized using Z-Ala-OSu as a precursor, have been explored for their multifunctionality in various fields including electronics, energy harvesting, and medical applications. These structures, due to their unique properties and ease of synthesis, have opened doors to new technologies in nanoelectronics, sensing devices, and novel biomedical materials (Mishra & Adelung, 2017).
Advanced Material Science
Z-Ala-OSu, through its zinc oxide derivatives, contributes significantly to advanced material science. For example, atomic layer deposition of ZnO, potentially synthesized from Z-Ala-OSu, has been used as electron transporting layers in organic solar cells. This innovation represents a breakthrough in the integration of inorganic interlayers in organic photovoltaic devices, enhancing their efficiency and performance (Frankenstein et al., 2019).
Environmental Health Research
In environmental health research, centers like the Superfund Research Center (SRP) at Oregon State University, which may use compounds like Z-Ala-OSu in their research, have developed integrated systems combining environmental monitoring and analytical chemistry. These advancements aid in understanding the health risks of environmental pollutants and contribute to developing more effective public health responses (Hobbie et al., 2012).
Safety And Hazards
Z-Ala-OSu should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIYNISEFIEQBC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356929 | |
Record name | Z-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-OSu | |
CAS RN |
3401-36-3 | |
Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3401-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-Ala-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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